molecular formula C19H22N2O2S B4578092 propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate

propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4578092
M. Wt: 342.5 g/mol
InChI Key: SAIVRTJVKMLJNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex compounds like "propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate" often involves multi-step reactions, starting from simpler molecules. For instance, a related compound was synthesized by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, followed by characterization through various spectroscopic methods (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction, NMR, and mass spectrometry. The structure of a similar compound, n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate, was determined by single-crystal X-ray diffraction, indicating a boat-like conformation (Wu Juna, 2003).

Scientific Research Applications

Herbicide Synthesis and Environmental Behavior

  • Synthesis of Herbicidal Ingredient ZJ0273 : Propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate is used as a broad-spectrum herbicidal ingredient, known as ZJ0273, for weed control in oilseed rape in China. Its synthesis involves the use of tritium and carbon-14 labeling to aid in studies on metabolism, mode of action, environmental behavior, and fate of ZJ0273 (Yang, Ye, & Lu, 2008).

Physico-Chemical Properties and Beta-Adrenolytic Activity

  • Physico-Chemical Properties and Potential Beta-Adrenolytic Activity : A study examining the physico-chemical properties of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates revealed their importance in understanding the relationship between the structure and biological activity of drugs. These properties provide insights into the molecular size and behavior, crucial for pharmacological applications (Stankovicová et al., 2014).

Enantioselective Catalysis

  • Enantioselective Addition Catalyzed by Derived 1,4-Amino Alcohols : The compound's derivative, (R)-1-phenylethylamine, has been used for enantioselective catalysis in chemical reactions. This application is significant in creating chiral compounds used in pharmaceuticals and other industries (Asami et al., 2015).

Corrosion Inhibition

  • Study of Benzothiazole Derivatives as Corrosion Inhibitors : Benzothiazole derivatives, which are structurally related to the compound , have been studied for their corrosion inhibiting effects against steel in acidic solutions. These studies are crucial in industrial applications where corrosion resistance is needed (Hu et al., 2016).

Crystal Structure Analysis

  • Crystal Structure and Pharmacological Activity of Heteroarotinoids : Crystallographic studies of similar compounds provide a deeper understanding of molecular structures and their biological activities. These insights are essential in drug design and development (Waugh et al., 1985).

Polymer Science

  • Optical Storage in Azo Polymers : The compound's derivatives have been used in the synthesis of azo polymers, which are significant in optical storage technologies. This application is important in data storage and optical devices (Meng et al., 1996).

properties

IUPAC Name

propyl 4-(2-phenylethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-14-23-18(22)16-8-10-17(11-9-16)21-19(24)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIVRTJVKMLJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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